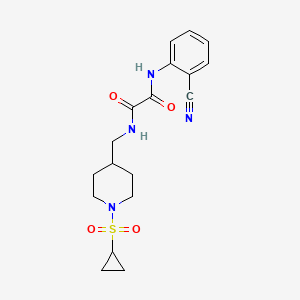

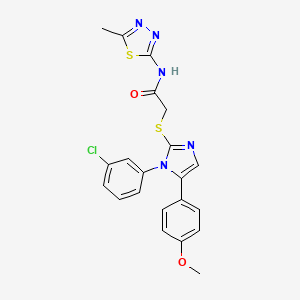

![molecular formula C24H25N3O4 B2501819 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-(二甲氨基)-2-(萘-1-基)乙基)草酰胺 CAS No. 942012-96-6](/img/structure/B2501819.png)

N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-(二甲氨基)-2-(萘-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands

The research on N-(naphthalen-1-yl)-N'-alkyl oxalamides has demonstrated their efficacy as ligands in copper-catalyzed aryl amination reactions. These ligands facilitate the coupling of (hetero)aryl iodides with primary amines at a low temperature of 50 °C using minimal amounts of Cu2O and ligand. Additionally, they enable the coupling of (hetero)aryl bromides with primary amines and ammonia at 80 °C with equally low catalyst and ligand concentrations. The versatility of these reactions is highlighted by the broad range of coupling partners that are compatible with the method, simplifying the synthesis of (hetero)aryl amines .

Synthesis Analysis of Naphthalene-1,8-diylbis(diphenylmethylium)

The synthesis of naphthalene-1,8-diylbis(diphenylmethylium) showcases its unique electron-transfer reduction behavior, which is attributed to the proximity of two triarylmethyl cations. These cations form a C-C bond while accepting two electrons, resulting in 1,1,2,2-tetraphenylacenaphthene. The synthesis process involves starting from a cyclic bis(triarylmethyl) ether derived from 1,8-dibromonaphthalene and proceeds through deoxygenation, which is accompanied by disiloxane formation when treated with a silylating agent. This compound has been successfully used for oxidative coupling of N,N-dialkylanilines to produce benzidines .

Molecular Structure Analysis of Benzo[g]indole Derivatives

The transformation of 1,8-bis(dimethylamino)naphthalenes into benzo[g]indole derivatives is a notable reaction that involves a base-promoted process. This transformation is facilitated by the treatment with 2-lithio-1,8-bis(dimethylamino)naphthalene, which leads to the previously unknown mode of pyrrole ring closure. The mechanism includes the deprotonation of the NMe group and yields benzo[g]indole derivatives in small to moderate quantities .

Chemical Reactions Analysis

The studies mentioned provide insights into the chemical reactions involving naphthalene derivatives. The oxalamide ligands are particularly effective in copper-catalyzed aryl amination reactions, which are significant for the synthesis of (hetero)aryl amines. The naphthalene-1,8-diylbis(diphenylmethylium) serves as a two-electron oxidant in the oxidative coupling of N,N-dialkylanilines, leading to the formation of benzidines. These reactions demonstrate the potential of naphthalene derivatives in organic synthesis, particularly in the formation of complex organic compounds .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide," they do provide valuable information on related naphthalene derivatives. The ligands and compounds discussed exhibit unique reactivity and stability under various conditions, which are essential for their use in synthetic chemistry. The ability to undergo transformations and coupling reactions at relatively low temperatures and catalyst concentrations suggests that these naphthalene derivatives have favorable reactivity profiles that could be extrapolated to similar compounds .

科学研究应用

生化机制

萘及其衍生物,例如在萘双加氧酶 (NDO) 活性中研究的那些,展示了此类化合物的生化转化能力。例如,来自铜绿假单胞菌属菌株 NCIB 9816-4 的 NDO 可以通过一系列氧化反应氧化萘及其衍生物,从而产生各种氧化产物 (Lee & Gibson, 1996)。这些酶促过程对于理解萘衍生物的代谢途径和潜在的生物修复应用至关重要。

化学性质和反应

基于萘的化合物的结构多功能性使其可用于合成广泛的化学实体。例如,基于萘的聚酰亚胺的合成和表征展示了制造具有特定性质的材料的潜力,例如用于生物技术应用的固定化酶膜 (Paşahan 等,2011)。这些材料可以在各个领域提供独特的优势,包括催化、传感器技术和材料科学。

分子相互作用和对接研究

萘衍生物在分子对接和生物活性研究中也发挥着重要作用,表明它们在药物设计和发现中的潜力。例如,新型 1,4-萘醌衍生物及其金属配合物已被探索其抗菌活性和与细菌靶标的相互作用,展示了基于萘的化合物在解决抗生素耐药性方面的治疗潜力 (Ekennia 等,2018)。

作用机制

Target of Action

The compound, also known as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, is a synthetic cathinone . Synthetic cathinones are known to primarily target the monoamine transporters, specifically the dopamine, serotonin, and norepinephrine transporters .

Mode of Action

The compound interacts with its targets by binding to the dopamine, serotonin, and norepinephrine transporters and inhibiting the reuptake of these monoamine neurotransmitters . This results in an increase in the concentrations of these neurotransmitters in the central nervous system .

Biochemical Pathways

The affected pathways primarily involve the monoaminergic systems. The compound’s action on the dopamine, serotonin, and norepinephrine transporters leads to an increase in the concentrations of these neurotransmitters in the central nervous system . This can result in various downstream effects, including stimulation of the central nervous system .

Pharmacokinetics

Based on the structure of the compound, it is predicted that it will have similar pharmacokinetic properties to other synthetic cathinones .

Result of Action

The compound’s action results in stimulant-related psychological and somatic effects similar to other synthetic cathinones . These effects can include increased focus, changes in vision, euphoria, and an intense high . Adverse effects can include agitation, hypertension, tachycardia, and in severe cases, death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s important to note that the compound’s effects can vary greatly depending on the individual and the context in which it is used .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-27(2)20(19-9-5-7-17-6-3-4-8-18(17)19)14-26-24(29)23(28)25-13-16-10-11-21-22(12-16)31-15-30-21/h3-12,20H,13-15H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKBGLSGZPBTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)

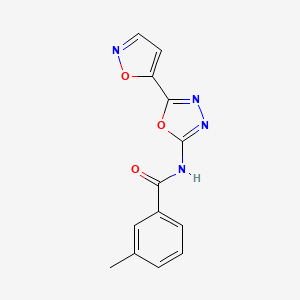

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)

![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)